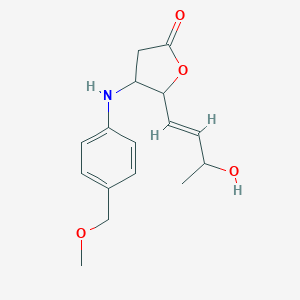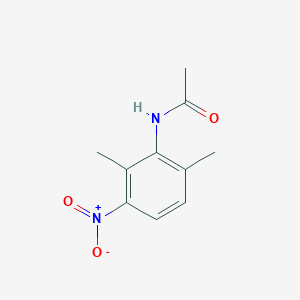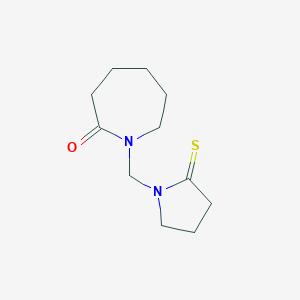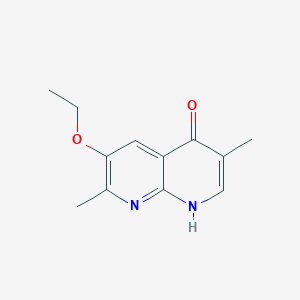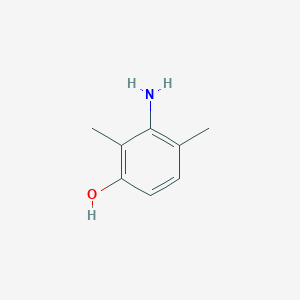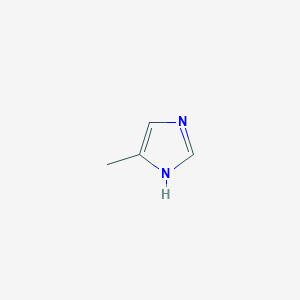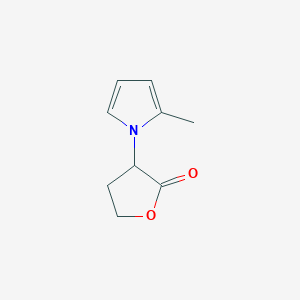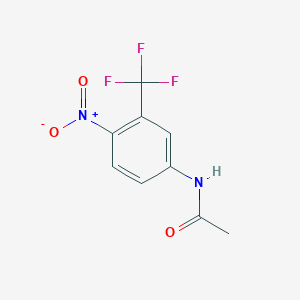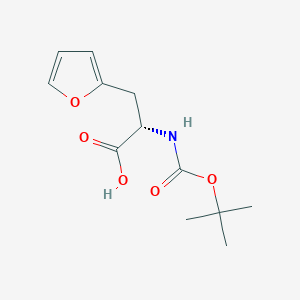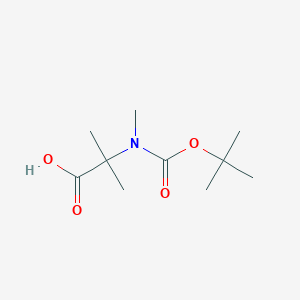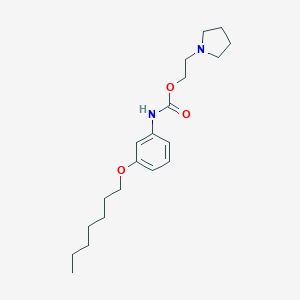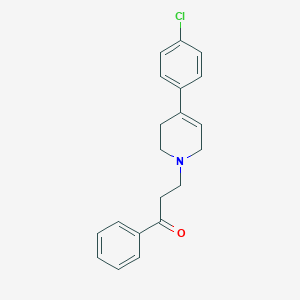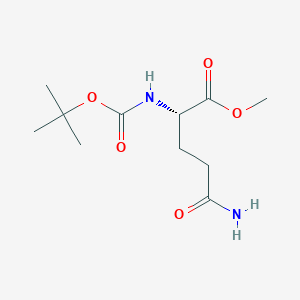
Boc-L-glutamine methyl ester
Vue d'ensemble
Description
Boc-L-glutamine methyl ester is a derivative of the amino acid L-glutamine. It is modified to include a tert-butyl-oxycarbonyl (Boc) protecting group and a methyl ester group. This compound is commonly used in peptide synthesis to protect the amine functionality of amino acids while allowing other reactions to occur at different sites of the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-glutamine methyl ester typically involves a multi-step process. One approach involves the selective esterification of the side-chain carboxyl groups on N alpha-CBZ-L-glutamic acid. Initially, the alpha-carboxyl group is protected through the formation of a 5-oxo-4-oxazolidinone ring. Following side-chain esterification, the protecting groups on the alpha-carboxyl and alpha-amino are removed by acidolysis, and the alpha-amino group is then reprotected with the Boc group.
Another method involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature. This method is compatible with natural, aromatic, and aliphatic amino acids and provides good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-L-glutamine methyl ester can participate in various chemical reactions, particularly in the context of peptide synthesis. The Boc group can be removed under acidic conditions, revealing a free amine that can then react with activated carboxyl groups to form peptide bonds. The methyl ester group can also be targeted for reactions, such as hydrolysis or aminolysis, to modify the side chain or to extend the peptide chain during synthesis.
Common Reagents and Conditions
Acidic Conditions: Used to remove the Boc group and reveal the free amine.
Hydrolysis or Aminolysis: Target the methyl ester group to modify the side chain or extend the peptide chain.
Major Products Formed
Free Amine: Formed after the removal of the Boc group.
Modified Side Chains: Resulting from hydrolysis or aminolysis of the methyl ester group.
Applications De Recherche Scientifique
Boc-L-glutamine methyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide Synthesis: Used to protect the amine functionality of amino acids while allowing other reactions to occur at different sites of the molecule.
Protein Modification: Applied in site-specific protein modifications, including N-terminal pyroglutamation and caging of glutamic acid in the active site of proteins.
Biological Research: Utilized in the study of protein-protein interactions and the development of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of Boc-L-glutamine methyl ester lies in its ability to protect the amine functionality of amino acids while allowing other reactions to occur at different sites of the molecule. The Boc group can be removed under mildly acidic conditions, revealing a free amine that can then participate in peptide bond formation. The methyl ester group can also be hydrolyzed or aminolyzed to modify the side chain or extend the peptide chain.
Comparaison Avec Des Composés Similaires
Boc-L-glutamine methyl ester is unique due to its combination of a Boc protecting group and a methyl ester group. Similar compounds include:
Boc-L-glutamic acid α-methyl ester: Similar in structure but with a different ester group.
N alpha-CBZ-L-glutamic acid: Used in the synthesis of this compound.
Fmoc-protected amino acids: Used in peptide synthesis with a different protecting group.
This compound stands out due to its specific protecting group and ester combination, which provides unique reactivity and stability in peptide synthesis.
Propriétés
IUPAC Name |
methyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-11(2,3)18-10(16)13-7(9(15)17-4)5-6-8(12)14/h7H,5-6H2,1-4H3,(H2,12,14)(H,13,16)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKBLYGUGNADLL-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449770 | |
| Record name | BOC-L-GLUTAMINE METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4976-88-9 | |
| Record name | BOC-L-GLUTAMINE METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


